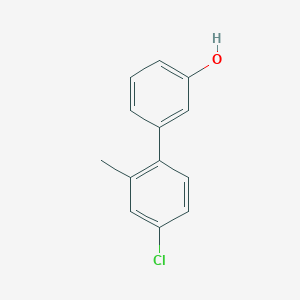

3-(4-Chloro-2-methylphenyl)phenol

Description

3-(4-Chloro-2-methylphenyl)phenol is a substituted phenolic compound characterized by a phenol ring substituted with a 4-chloro-2-methylphenyl group. This structure confers unique physicochemical properties, influencing its solubility, stability, and reactivity. Its synthesis and applications may align with derivatives observed in agrochemicals or pharmaceutical intermediates, as suggested by analogs like chlordimeform (–14) and urea derivatives ().

Properties

IUPAC Name |

3-(4-chloro-2-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-9-7-11(14)5-6-13(9)10-3-2-4-12(15)8-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFVKHMJSKJYLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683514 | |

| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-00-2 | |

| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-2-methylphenyl)phenol can be achieved through several methods. One common method involves the chlorination of 2-methylphenol (o-cresol) followed by a Friedel-Crafts alkylation reaction. The reaction conditions typically involve the use of a chlorinating agent such as chlorine gas or thionyl chloride, and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure the safety and efficiency of the process. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chloro-2-methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under basic conditions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

Chemistry: 3-(4-Chloro-2-methylphenyl)phenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions, including cross-coupling reactions.

Biology: In biological research, this compound is studied for its antimicrobial properties. It is used in the development of disinfectants and antiseptics.

Medicine: The compound has potential applications in the pharmaceutical industry. It is investigated for its role in the formulation of antimicrobial agents and preservatives in medicinal products.

Industry: this compound is used in the production of plastics, adhesives, and coatings. It acts as a stabilizer and preservative, enhancing the durability and shelf-life of these materials.

Mechanism of Action

The antimicrobial activity of 3-(4-Chloro-2-methylphenyl)phenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The hydroxyl group interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents. This leads to the inhibition of microbial growth and eventual cell death. The chlorine atom enhances the compound’s lipophilicity, allowing it to penetrate the cell membrane more effectively.

Comparison with Similar Compounds

Positional Isomers: 4-Chloro-2-Methylphenol vs. 4-Chloro-3-Methylphenol

- 4-Chloro-2-Methylphenol (4C2MP): Structure: Chlorine at the para position and methyl at the ortho position on the phenol ring. Properties: Reported in the SIDS Initial Assessment Report (OECD) as a high-production-volume chemical. Its solubility and melting point are influenced by hydrogen bonding and steric effects . Environmental Impact: A known breakdown product of the herbicide MCPA ().

- 4-Chloro-3-Methylphenol: Structure: Chlorine at the para position and methyl at the meta position. Properties: Molecular formula C₇H₇ClO (identical to 4C2MP), but differing in substituent arrangement.

| Property | 4-Chloro-2-Methylphenol | 4-Chloro-3-Methylphenol |

|---|---|---|

| Molecular Formula | C₇H₇ClO | C₇H₇ClO |

| Substituent Positions | 4-Cl, 2-CH₃ | 4-Cl, 3-CH₃ |

| Key Data Sources | OECD SIDS Report | CRC Handbook |

Simpler Phenolic Analogs: 4-Chlorophenol and 2-Methylphenol

- 4-Chlorophenol: Structure: Single chlorine substituent at the para position. Properties: Lower molecular weight (128.56 g/mol) and higher solubility in water compared to methyl-substituted derivatives. It is a common environmental metabolite of chlorinated herbicides ().

- 2-Methylphenol (o-Cresol): Structure: Methyl group at the ortho position. Properties: Higher volatility and lower boiling point (191°C) than chlorinated derivatives. Used as a precursor in resin production.

| Property | 4-Chlorophenol | 2-Methylphenol |

|---|---|---|

| Molecular Formula | C₆H₅ClO | C₇H₈O |

| Boiling Point (°C) | 217–220 | 191 |

| Environmental Role | MCPA breakdown product | Industrial intermediate |

Derivatives and Complex Analogs

(4-Chloro-2-methylphenyl) Acetate :

N-(4-Chloro-2-methylphenyl)-3-[4-(isobutylsulfamoyl)phenyl]propanamide :

| Property | (4-Chloro-2-methylphenyl) Acetate | N-(4-Chloro-2-methylphenyl)-propanamide Derivative |

|---|---|---|

| Functional Groups | Ester | Amide, sulfonamide |

| Potential Use | Agrochemicals | Pharmaceuticals |

Research Findings and Environmental Considerations

- Degradation Pathways: 3-(4-Chloro-2-methylphenyl)phenol and its analogs may degrade into smaller phenolic compounds (e.g., 4-chlorophenol) via photolysis or microbial action, as seen in MCPA breakdown ().

- Toxicity and Regulation: Compounds with the 4-chloro-2-methylphenyl group, such as chlordimeform, are regulated under the Rotterdam Convention due to carcinogenicity (–14).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.